Fmoc-Met-OH Fmoc-Met-OH
Brand Name: Vulcanchem
CAS No.: 71989-28-1
VCID: VC21538167
InChI: InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1
SMILES: CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C20H21NO4S
Molecular Weight: 371.5 g/mol

Fmoc-Met-OH

CAS No.: 71989-28-1

Cat. No.: VC21538167

Molecular Formula: C20H21NO4S

Molecular Weight: 371.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Met-OH - 71989-28-1

CAS No. 71989-28-1
Molecular Formula C20H21NO4S
Molecular Weight 371.5 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoic acid
Standard InChI InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1
Standard InChI Key BUBGAUHBELNDEW-UHFFFAOYSA-N
Isomeric SMILES CSCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Chemical Identity and Structure

Fmoc-Met-OH is N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-methionine, a derivative of the amino acid methionine with a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino terminus . The compound is formally known as (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(methylsulfanyl)butanoic acid and has the Chemical Abstracts Service (CAS) registry number 71989-28-1 . It possesses the molecular formula C₂₀H₂₁NO₄S with a molecular weight of 371.45 g/mol . The structure features the characteristic Fmoc group, which serves as a protective entity for the alpha-amino group during peptide synthesis operations.

The compound's structural framework consists of several key components:

  • The L-methionine amino acid backbone

  • The 9-fluorenylmethoxycarbonyl protecting group

  • A methylsulfanyl side chain characteristic of methionine

  • A carboxylic acid group essential for peptide bond formation

Physical and Chemical Properties

Fmoc-Met-OH appears as a white crystalline powder with specific physical characteristics that influence its handling and application in laboratory settings . The compound exhibits defined solubility parameters important for peptide synthesis protocols.

Physical Properties

The physical characteristics of Fmoc-Met-OH are summarized in the following table:

PropertyValueReference
Molecular Weight371.45 g/mol
Physical StateWhite powder
Melting Point121-123°C
Optical Rotation[α]²⁰ᴅ -29.5±1.5°, c = 1% in DMF
Boiling Point (predicted)698.0±55.0°C
Density (predicted)1.358±0.06 g/cm³
pKa (predicted)3.59±0.10

Solubility Properties

Fmoc-Met-OH demonstrates solubility in various organic solvents, a property critical for its application in peptide synthesis protocols. The compound is readily soluble in:

  • Chloroform

  • Dichloromethane

  • Ethyl acetate

  • Dimethyl sulfoxide (DMSO)

  • Acetone

This solubility profile facilitates its incorporation into different synthesis systems, making it a versatile reagent for various experimental conditions.

Synthesis and Preparation Methods

The synthesis of Fmoc-Met-OH involves specific chemical procedures designed to attach the Fmoc protecting group to the amino terminus of L-methionine while preserving the stereochemical integrity of the amino acid.

Synthetic Routes

Two primary synthetic approaches are commonly employed:

Method 1: Fmoc-Cl Approach
This method involves reacting L-methionine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction typically occurs in an organic solvent like dioxane.

Method 2: Fmoc-OSu Approach
An alternative method utilizes 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide.

Both methods require careful control of reaction conditions to ensure high yield and purity of the final product.

Applications in Peptide Synthesis

Fmoc-Met-OH serves as the standard methionine derivative for solid-phase peptide synthesis utilizing Fmoc-based procedures . Its significance in this field stems from several key advantages offered by the Fmoc protection strategy.

Role in Solid-Phase Peptide Synthesis

The compound acts as a critical building block in solid-phase peptide synthesis (SPPS), particularly valuable for its:

  • Selective deprotection capabilities, facilitating the assembly of complex peptides .

  • Compatibility with various coupling reagents and conditions.

  • Ability to maintain stereochemical integrity during the synthesis process.

  • Preservation of sensitive functional groups during peptide chain elongation.

Specific Research Applications

Fmoc-Met-OH finds extensive application in multiple research domains:

Peptide Synthesis: The compound serves as a key building block in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS). Its Fmoc protecting group allows for selective deprotection, facilitating the assembly of complex peptides .

Drug Development: In pharmaceutical research, it is used to create peptide-based drugs. The ability to modify peptide structures enhances the efficacy and specificity of drug candidates, making them more effective in targeting diseases .

Bioconjugation: Fmoc-Met-OH is employed in bioconjugation processes, where it can be attached to various biomolecules. This application is particularly useful in developing targeted therapies and diagnostics in the biomedical field .

Protein Engineering: Researchers utilize this compound to introduce specific amino acids into proteins, allowing for the study of protein function and interactions. This application is crucial in understanding disease mechanisms and developing new treatments .

Neuroscience Research: It plays a role in synthesizing neuropeptides, which are important for understanding neural communication and developing treatments for neurological disorders .

Analytical Methods and Quality Control

Quality control of Fmoc-Met-OH requires sophisticated analytical techniques to ensure both purity and enantiomeric integrity, critical factors for successful peptide synthesis.

HPLC Analysis

High-performance liquid chromatography (HPLC) serves as the primary analytical method for determining the purity of Fmoc-Met-OH. Industry standards typically specify:

  • HPLC Purity: ≥ 99.0% (area/area)

  • Specific impurity limits:

    • Fmoc-β-Ala-OH: ≤ 0.1% (a/a)

    • Fmoc-β-Ala-Met-OH: ≤ 0.2% (a/a)

    • Fmoc-Met-Met-OH: ≤ 0.1% (a/a)

Enantioseparation Techniques

The enantiopurity of Fmoc-Met-OH is typically analyzed using chiral HPLC columns. Research findings indicate optimal separation using:

  • Column: Lux Cellulose-1

  • Mobile phase: Acetonitrile/0.1% Trifluoroacetic acid (60:40)

  • Retention times:

    • D-enantiomer: 11.423 min

    • L-enantiomer: 13.064 min

This analytical approach enables verification of the enantiomeric purity, typically specified as ≥ 99.8% .

Additional Quality Parameters

Commercial suppliers typically specify additional quality parameters:

  • Appearance: White powder

  • Color index (0.5 M in DMF): ≤ 150 Hazen

  • Identity confirmation by IR spectroscopy

  • TLC purity: ≥ 98%

  • Water content (Karl Fischer): ≤ 2.0%

  • Ethyl acetate content (HS-GC): ≤ 0.5%

  • Acetate content (IC): ≤ 0.02%

Package SizeApproximate Price Range (USD)
5g$20-60
25g$30-60
100g$60-86
1kg$811
5 mmol 5pk$60
24 mmol 5pk$86

Note: Pricing data is compiled from various sources and may vary by supplier, purity grade, and market conditions .

Comparison with Related Derivatives

Understanding the relationship between Fmoc-Met-OH and structurally related compounds provides important context for its application in peptide chemistry.

Fmoc-Met(O)-OH

Fmoc-Met(O)-OH (CAS 76265-70-8) represents the oxidized form of Fmoc-Met-OH, with the sulfur atom in the methionine side chain oxidized to a sulfoxide group . This derivative has:

  • Molecular formula: C₂₀H₂₁NO₅S

  • Molecular weight: 387.45 g/mol

  • Different chromatographic and solubility properties

The oxidized derivative is sometimes intentionally used in peptide synthesis, though it more commonly represents an unwanted degradation product of Fmoc-Met-OH.

Fmoc-Met-Gly-OH

Fmoc-Met-Gly-OH represents a dipeptide derivative incorporating methionine and glycine residues with Fmoc protection . This compound offers:

  • Preformed dipeptide functionality for specific synthesis applications

  • Enhanced solubility characteristics in certain solvent systems

  • Specialized applications in bioconjugation and drug development

Current Research Applications

Fmoc-Met-OH continues to play a central role in numerous cutting-edge research applications across multiple scientific disciplines.

Pharmaceutical Research

The compound's precise incorporation into peptides enables development of:

  • Targeted peptide-based therapeutics with enhanced stability profiles

  • Peptide hormones and analogues with modified pharmacokinetic properties

  • Novel enzyme inhibitors with specific binding characteristics

Bioconjugation Technologies

Recent advances utilize Fmoc-Met-OH in:

  • Conjugation of peptides to imaging agents for diagnostic applications

  • Development of peptide-antibody conjugates for targeted therapy

  • Creation of peptide-polymer hybrids with advanced delivery capabilities

Structural Biology Studies

Fmoc-Met-OH facilitates research into protein structure and function through:

  • Incorporation of methionine residues at specific positions for structure-activity relationship studies

  • Creation of peptide fragments for protein interaction studies

  • Development of model systems for studying protein folding mechanisms

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